Journal Name:Journal of Natural Medicines
Journal ISSN:1340-3443
IF:3.192
Journal Website:http://link.springer.com/journal/11418
Year of Origin:0
Publisher:
Number of Articles Per Year:111
Publishing Cycle:Quarterly
OA or Not:Not
Adaptive Weight Tuning of EWMA Controller via Model-Free Deep Reinforcement Learning
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2022-11-28 , DOI: 10.1109/tsm.2022.3225480
Exponentially weighted moving average (EWMA) controllers have been extensively studied for run-to-run (RtR) control in semiconductor manufacturing processes. However, the EWMA controller with a fixed weight struggles to achieve excellent performance under unknown stochastic disturbances. To improve the performance of EMWA via online parameter tuning, an intelligent strategy using deep reinforcement learning (DRL) technique is developed in this work. To begin with, the weight adjusting problem is established as a Markov decision process. Meanwhile, simple state space, action space and reward function are designed. Then, the classical deep deterministic policy gradient (DDPG) algorithm is utilized to adjust the weight online. Moreover, a quantile regression-based DDPG (QR-DDPG) algorithm is further verified the effectiveness of the proposed method. Finally, the developed scheme is implemented on a deep reactive ion etching process. Comparisons are conducted to show the superiority of the presented approach in terms of disturbance rejection and target tracking.
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IEEE Transactions on Semiconductor Manufacturing Information for Authors
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2022-10-28 , DOI: 10.1109/tsm.2022.3214941
These instructions give guidelines for preparing papers for this publication. Presents information for authors publishing in this journal.
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Anomaly Detection in Batch Manufacturing Processes Using Localized Reconstruction Errors From 1-D Convolutional AutoEncoders
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2022-10-20 , DOI: 10.1109/tsm.2022.3216032
Multivariate batch time-series data sets within Semiconductor manufacturing processes present a difficult environment for effective Anomaly Detection (AD). The challenge is amplified by the limited availability of ground truth labelled data. In scenarios where AD is possible, black box modelling approaches constrain model interpretability. These challenges obstruct the widespread adoption of Deep Learning solutions. The objective of the study is to demonstrate an AD approach which employs 1-Dimensional Convolutional AutoEncoders (1d-CAE) and Localised Reconstruction Error (LRE) to improve AD performance and interpretability. Using LRE to identify sensors and data that result in the anomaly, the explainability of the Deep Learning solution is enhanced. The Tennessee Eastman Process (TEP) and LAM 9600 Metal Etcher datasets have been utilised to validate the proposed framework. The results show that the proposed LRE approach outperforms global reconstruction errors for similar model architectures achieving an AUC of 1.00. The proposed unsupervised learning approach with AE and LRE improves model explainability which is expected to be beneficial for deployment in semiconductor manufacturing where interpretable and trustworthy results are critical for process engineering teams.
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Efficient and Refined Deep Convolutional Features Network for the Crack Segmentation of Solar Cell Electroluminescence Images
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2022-08-10 , DOI: 10.1109/tsm.2022.3197933
High-quality and fast crack segmentation in solar cell electroluminescence images with heterogeneously textured background disturbance is challenging. We propose an end-to-end Efficient and Refined Deep Convolutional Features Network (ERDCF-Net) for precise and efficient crack segmentation. Firstly, we design a lightweight, efficient deep convolutional features (EDCF) encoder by adopting multilevel deep convolutional features to generate a discriminative feature representation of cracks. Moreover, some complicated background disturbance is restrained by reusing rich crack and background features. Secondly, we present a refined side output (RS) decoder by automatically refining side outputs from the EDCF encoder. The experiments demonstrate that the proposed network excellently performs on the solar cell cracks (MIoU of 92.82%, F - measure of 93.58%, and 89 FPS) and open crack datasets (MIoU of 85.6%, F - measure of 84.1%, and 90 FPS).
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A Fine-Grained, End-to-End Feature-Scale CMP Modeling Paradigm Based on Fully Convolutional Neural Networks
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2023-04-03 , DOI: 10.1109/tsm.2023.3264255
Chemical mechanical polishing (CMP) planarizes the chip surface through a synergistic effect of chemical etching and abrasive polishing, and has become increasingly essential in modern semiconductor manufacturing. For better production yield, the industry seeks an accurate CMP model to identify, localize and control surface unevenness caused by the layout dependent effect (LDE) prior to fabrication, which provides valuable information for manufacturing-friendly designs, such as accurate hotspot prediction, design-rule optimization, and smart dummy fill. However, existing models are often overly coarse-grained and inaccurate: They are unable to utilize or analyze detailed topology information in a layout design, and can only characterize the post-CMP chip surface into a rough step-height model. The prediction resolution is also constrained by the featuring window size. In this paper, we propose a novel fine-grained and end-to-end feature-scale CMP modeling paradigm based on fully convolutional neural networks. The model directly analyzes the detailed layout topology without an explicit step of featuring parameter extraction, accurately predicts the rich chip surface micro-topography at a feature-scale precision. We designed and taped-out test chips under 28nm and 40nm processes. Experiments on silicon data demonstrated our model’s accuracy improvements of 65% to 76%, as well as its cross-process-node adaptability.
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A Yield Prediction Method Based on Nonparametric Statistical and Comparison With a Networks Method
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2022-12-19 , DOI: 10.1109/tsm.2022.3229394
In this paper, we propose a circuit yield prediction method to improve the efficiency of circuit yield prediction. Both traditional Monte Carlo simulation and the current popular machine learning for yield prediction require a large number of circuit simulation results, which increases production costs. This method finds the data boundary points through high-dimensional kernel density estimation, and performs simulation calculations on these boundary values instead of the overall simulation. Experiments show that, compared with machine learning and Monte Carlo methods, the proposed algorithm can efficiently predict the yield of circuits.
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Bayesian Nonparametric Classification for Incomplete Data With a High Missing Rate: an Application to Semiconductor Manufacturing Data
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2023-02-23 , DOI: 10.1109/tsm.2023.3248273
During the semiconductor manufacturing process, predicting the yield of the semiconductor is an important problem. Early detection of defective product production in the manufacturing process can save huge production cost. The data generated from the semiconductor manufacturing process have characteristics of non-normal distributions, random missing patterns and high missing rate, which complicate the prediction of the yield. We propose the Dirichlet Process - Naive Bayes model (DPNB) that can simultaneously impute missing values and address classification problems. Since the DPNB is based on the infinite Gaussian mixture model, it can estimate complex data distributions and make predictions for missing datasets with some missing patterns due to nice properties of the Gaussian distribution. The DPNB also performs well for high missing rates since it uses all information of observed components. Experiments on various real datasets including semiconductor manufacturing data show that the DPNB has better performance than state-of-the-art methods in terms of predicting missing values and target variables as percentage of missing values increases.
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Unrelated Parallel Machine Photolithography Scheduling Problem With Dual Resource Constraints
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2022-12-26 , DOI: 10.1109/tsm.2022.3232108
This paper studies an unrelated parallel machine photolithography scheduling problem with dual resource constraints (DRC). This is an emerging problem in the semiconductor industry, where the masks can be transferred from one working station to another, increasing the flexibility of production through sharing the auxiliary resource. It gives rise to a complex DRC scheduling problem involving jobs, machines, and masks, restricted by sequence-dependent setup time and station-dependent mask transfer time. This study proposes two mixed-integer programming (MIP) models (Model 1 and Model 2) and an improved naked mole-rat algorithm that hybrids with a genetic algorithm (GA) and variable neighborhood search algorithm (VNS). Numerical experiments show that Model 2 performs better compared with Model 1, and the improved naked mole-rat algorithm brings a significant improvement over GA and VNS.
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Study on Polishing of Polycrystalline AlN Using Sol–Gel Polishing Tool
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2022-10-04 , DOI: 10.1109/tsm.2022.3211613
Polycrystalline aluminum nitride has extensive application prospects in substrate materials, insulating layer materials, and packaging materials. Polycrystalline aluminum nitride is sintered from powder. The traditional mechanical polishing method is easy to cause aluminum nitride grains to fall off to form pits. In this paper, to improve the polishing effect, based on the hydration of polycrystalline aluminum nitride, a sol-gel (SG) polishing tool was proposed to polish polycrystalline aluminum nitride. The polishing process was divided into rough polishing and fine polishing. The diamond particle size of the SG tool used for rough polishing was $40\mathbf {\mathrm {\mu }}\text{m}$ . The diamond particle size of the SG tool used for fine polishing was $5\mathbf {\mathrm {\mu }}\text{m}$ . Moreover, the polycrystalline AlN was processed with or without deionized water. The results showed that in the rough polishing stage, the material removal rate (MRR) of the polishing method without deionized water was four times higher than that of the polishing method with deionized water. However, in the fine polishing stage, the MRR of the polishing method with deionized water was slightly higher than that of the polishing method without deionized water. The results showed that mechanical removal is the primary material removal method in the rough polishing stage. In the fine polishing stage, hydration can improve the polishing effect of polycrystalline aluminum nitride.
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A Numerical Study on the Effects of Purge and Air Curtain Flow Rates on Humidity Invasion Into a Front Opening Unified Pod (FOUP)
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2022-09-26 , DOI: 10.1109/tsm.2022.3209221
Minimizing airborne molecular contamination (AMC) and moisture significantly decreases the defect rate of semiconductor products during manufacturing. Humid air originating from the fan filter unit (FFU) that is located at the top of a mini-environment (ME) might be transferred into a front opening unified pod (FOUP). Different moisture removal techniques such as diffuser purge and air curtain were applied to minimize the humidity level inside the FOUP. This computational fluid dynamics (CFD) numerical study evaluates the relative humidity (RH) level inside the FOUP subjected to different moisture removal techniques when the door is open. Different practical purge and air curtain flow rates were simulated. The large eddy simulation (LES) model was performed to simulate eddies inside the FOUP and ME. The relative humidity contours were also simulated inside the FOUP and ME. The results of the simulations were verified by experimental RH measurements. The findings show that combining the methods of diffuser purge and air curtain with flow rates of 130 and 360 LPM respectively has the highest moisture removal efficiency. This method can significantly decrease the humidity level inside the FOUP, resulting in a decrease in the defect rate on silicon wafers during manufacturing and storage.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学4区 CHEMISTRY, MEDICINAL 药物化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.50 33 Science Citation Index Expanded Not
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